molecular formula C25H30FNO3 B10772070 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

Cat. No.: B10772070
M. Wt: 411.5 g/mol
InChI Key: VPMIAOSOTOODMY-UHFFFAOYSA-N
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Description

6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is a complex organic compound with a molecular formula of C29H40FN3O6S. This compound is known for its intricate structure, which includes a pyridine ring substituted with tert-butyl, fluorophenyl, and propan-2-yl groups, as well as a hydroxyoxanone moiety. It is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of statins, which are medications used to lower cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one involves multiple steps. One common method starts with the preparation of the pyridine ring, which is then functionalized with tert-butyl, fluorophenyl, and propan-2-yl groups. The key steps include:

    Formation of the Pyridine Ring: This is typically achieved through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The pyridine ring is then substituted with tert-butyl, fluorophenyl, and propan-2-yl groups using reagents such as tert-butyl chloride, fluorobenzene, and isopropyl bromide under specific conditions.

    Formation of the Ethenyl Group: This involves a Wittig reaction or similar olefination process to introduce the ethenyl group.

    Cyclization to Form the Hydroxyoxanone: The final step involves cyclization to form the hydroxyoxanone moiety, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one involves its conversion to active metabolites that inhibit specific enzymes. In the case of statins, the compound is metabolized to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is unique due to its specific substitution pattern and the presence of the hydroxyoxanone moiety, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various statins highlights its importance in pharmaceutical research and development .

Properties

Molecular Formula

C25H30FNO3

Molecular Weight

411.5 g/mol

IUPAC Name

6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C25H30FNO3/c1-15(2)24-20(11-10-19-12-18(28)13-23(29)30-19)21(14-22(27-24)25(3,4)5)16-6-8-17(26)9-7-16/h6-11,14-15,18-19,28H,12-13H2,1-5H3

InChI Key

VPMIAOSOTOODMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C(C)(C)C)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O

Origin of Product

United States

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